DL5050

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DL5050 is a selective agonist for the human Constitutive Androstane Receptor (hCAR). The constitutive androstane receptor is a xenobiotic sensor that regulates the transcription of genes involved in drug disposition, energy homeostasis, and cell proliferation . Unlike nonselective hCAR agonists, this compound specifically activates hCAR without significantly affecting the closely related human pregnane X receptor (hPXR).

Preparation Methods

The synthetic route for DL5050 involves the reaction of 2-aminothiazole with a bromomethyl ketone in ethanol under reflux conditions . Further optimization and industrial production methods may vary.

Chemical Reactions Analysis

DL5050 undergoes specific reactions, including oxidation, reduction, and substitution. Notably, it preferentially induces the expression of cytochrome P450 CYP2B6 (a target of hCAR) over CYP3A4 (a target of hPXR) at both the mRNA and protein levels . Common reagents and conditions for these reactions depend on the specific synthetic context.

Scientific Research Applications

DL5050 finds applications in various fields:

Chemistry: As a tool molecule to study hCAR functions.

Biology: Investigating gene regulation and drug metabolism.

Medicine: Potential therapeutic applications, although further research is needed.

Industry: Developing hCAR-specific agonists for drug development.

Mechanism of Action

DL5050’s mechanism involves binding to hCAR, which activates gene transcription. Its molecular targets and pathways are associated with drug metabolism, detoxification, and energy regulation.

Comparison with Similar Compounds

DL5050’s uniqueness lies in its selectivity for hCAR. Similar compounds include nonselective hCAR agonists like CITCO, which activate both hCAR and hPXR .

Biological Activity

DL5050 is a selective agonist for the human constitutive androstane receptor (hCAR), which plays a crucial role in regulating various biological processes, including drug metabolism, energy homeostasis, and cell proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on gene expression, and potential therapeutic applications.

Overview of hCAR

The constitutive androstane receptor (CAR) is a nuclear receptor that functions as a xenobiotic sensor. It regulates the transcription of genes involved in drug metabolism and detoxification pathways. Unlike other nuclear receptors, hCAR is known for its ability to respond to a wide range of endogenous and exogenous compounds, influencing physiological homeostasis and metabolic responses .

This compound was developed as a selective agonist based on the structure of CITCO, a known hCAR agonist. The compound demonstrated significant potency and selectivity for hCAR over the closely related pregnane X receptor (hPXR). This selectivity is crucial because many existing hCAR agonists also activate hPXR, leading to unwanted side effects.

Key Findings

- Selective Activation : this compound preferentially induces the expression of CYP2B6 (a target gene for hCAR) over CYP3A4 (a target gene for hPXR) at both mRNA and protein levels. This selectivity was confirmed through experiments using cultured human primary hepatocytes .

- Concentration-Dependent Induction : The induction of CYP2B6 by this compound was concentration-dependent, showcasing its potential as a tool for studying hCAR functions without significant interference from hPXR activation .

- Binding Characteristics : The binding mode of this compound in the ligand-binding domain (LBD) of hCAR involves critical interactions that enhance its agonistic activity compared to CITCO. The unique structural features of this compound contribute to its heightened selectivity and potency .

Data Table: Comparison of this compound with Other Compounds

| Compound | Selectivity for hCAR | Induction of CYP2B6 (mRNA) | Induction of CYP3A4 (mRNA) | Binding Affinity |

|---|---|---|---|---|

| This compound | High | Strong | Minimal | High |

| CITCO | Moderate | Moderate | Significant | Moderate |

| PB | Low | Strong | Strong | Low |

Case Studies on the Biological Effects of this compound

-

Study on Hepatic Gene Expression :

In a study using human primary hepatocytes, this compound was shown to significantly upregulate CYP2B6 expression while minimally affecting CYP3A4 levels. This differential induction suggests that this compound can be utilized to explore specific pathways regulated by hCAR without the confounding effects associated with other nuclear receptors . -

Therapeutic Implications :

Given its selective action, this compound may have therapeutic applications in conditions where modulation of drug metabolism is beneficial. For instance, it could be explored as a treatment option for diseases associated with metabolic dysregulation or drug-drug interactions .

Properties

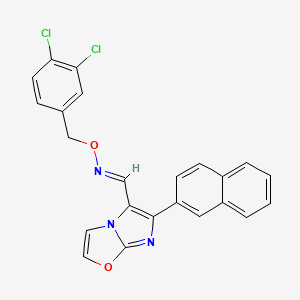

Molecular Formula |

C23H15Cl2N3O2 |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine |

InChI |

InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+ |

InChI Key |

UAKNSRDQWPLPHH-LGJNPRDNSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)/C=N/OCC5=CC(=C(C=C5)Cl)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DL5050; DL-5050; DL 5050; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.